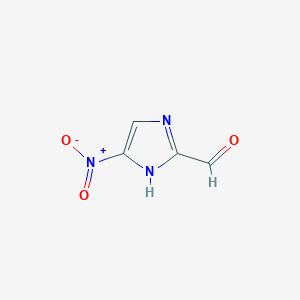
2,3,7,8-Tetraaminodibenzo-p-dioxin
Übersicht
Beschreibung
2,3,7,8-Tetraaminodibenzo-p-dioxin is a compound that has been studied for its potential use in the synthesis of polymeric materials . These materials are of interest due to their potential applications in high-temperature environments, mechanical stress, radiation, chemicals, solvents, and oils .
Synthesis Analysis
The synthesis of polymeric materials using 2,3,7,8-Tetraaminodibenzo-p-dioxin involves a polycondensation process with aromatic di- and tetracarboxylic acids in polyphosphoric acid . This process results in the formation of polynaphthoylene benzimidazole and polybenzimidazole .Molecular Structure Analysis
The molecular structure of 2,3,7,8-Tetraaminodibenzo-p-dioxin is complex and contributes to its unique properties. The molecules of the polymers synthesized from it are constructed from two cross-linked chains . This structure, which resembles a rope ladder, gives these polymers their stability and resistance to various factors .Chemical Reactions Analysis
The chemical reactions involving 2,3,7,8-Tetraaminodibenzo-p-dioxin are primarily related to its use in the synthesis of polymers . The polycondensation process involves the reaction of 2,3,7,8-Tetraaminodibenzo-p-dioxin with aromatic di- and tetracarboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,7,8-Tetraaminodibenzo-p-dioxin contribute to its potential applications. It is involved in the synthesis of heat-resistant fibers with high tensile strength . Its solubility, thermal stability, and mechanical properties are also of interest .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Pathways
This compound plays a significant role in the formation of 2,3,7,8-tetrachloro dibenzo-p-dioxin (TCDD) from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP). The study focuses on understanding the formation pathways of TCDD, delving into three reaction mechanisms: free-radical, direct condensation, and anionic .
Environmental Pollutant
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a derivative of this compound, is a highly toxic dioxin known for its severe health impacts and persistent environmental pollutants .
Biological Activity
TCDD and dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor. This receptor is a transcription factor which is involved in the expression of genes .
Synthesis of Polyheteroarylenes
2,3,7,8-Tetraaminodibenzo-p-dioxin is used in the synthesis of polyheteroarylenes such as polynaphthoylene benzimidazole and polybenzimidazole via polycondensation with aromatic di- and tetracarboxylic acids .
Production of Heat-Resistant Fibers
From a solution of polynaphthoylene benzimidazole in methanesulfonic acid, a heat-resistant fiber with high tensile strength is obtained .
Fuel Cell Membranes
Aromatic polybenzimidazoles, synthesized using 2,3,7,8-Tetraaminodibenzo-p-dioxin, are promising materials for producing membranes of medium-temperature fuel cells .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s known that similar compounds can interact with their targets and cause significant changes . For instance, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a related compound, is known to induce activity of the microsomal monooxygenase, aryl hydrocarbon .
Biochemical Pathways
Related compounds like tcdd are known to affect various biochemical pathways, including those involved in the detoxification of epoxide carcinogens .
Pharmacokinetics
It’s known that similar compounds exhibit high thermal stability and low volatility , which could impact their bioavailability.
Result of Action
Related compounds like tcdd are known to induce mutations, leading to cancer initiation .
Eigenschaften
IUPAC Name |
dibenzo-p-dioxin-2,3,7,8-tetramine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNPGKBZQYWAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)




![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)



![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)


